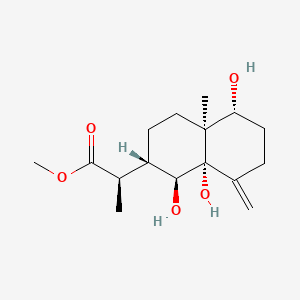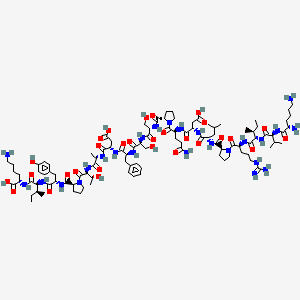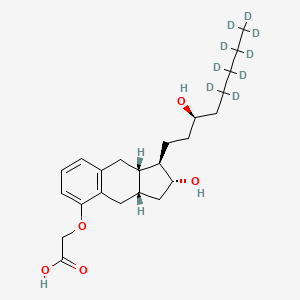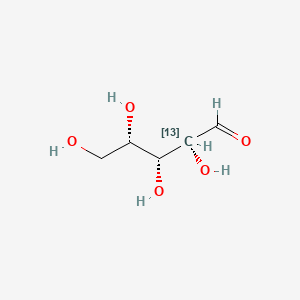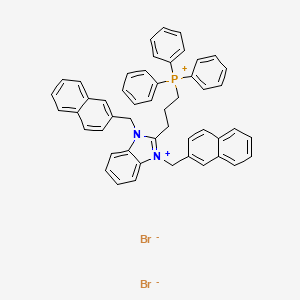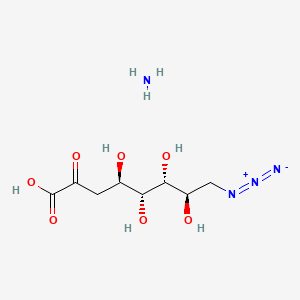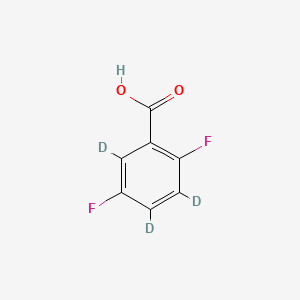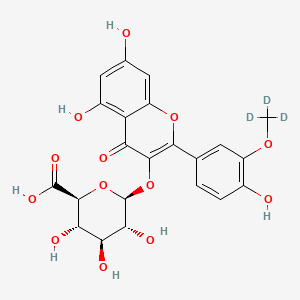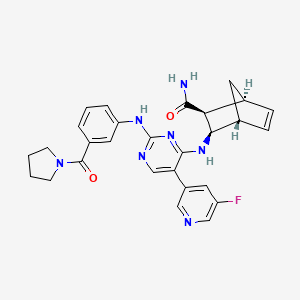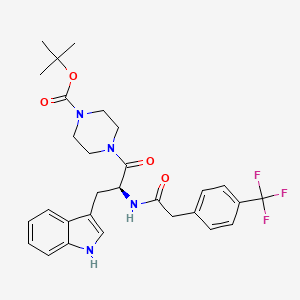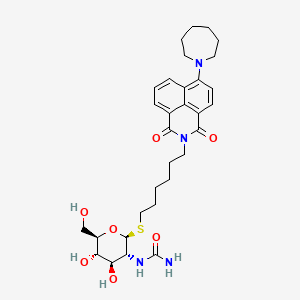
OfHex1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OfHex1-IN-1 involves the preparation of ureido thioglycosides. The process typically includes the following steps :
Formation of the thioglycoside core: This involves the reaction of a sugar derivative with a thiol compound under acidic conditions.
Ureido group introduction: The thioglycoside is then reacted with an isocyanate to introduce the ureido group.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods such as crystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
OfHex1-IN-1 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the ureido and thioglycoside moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Applications De Recherche Scientifique
OfHex1-IN-1 has several scientific research applications, including :
Chemistry: Used as a tool to study the inhibition of β-N-acetylhexosaminidase enzymes.
Biology: Helps in understanding the role of chitin degradation in insect development and molting.
Industry: Used in the development of green pesticides targeting the Asian corn borer.
Mécanisme D'action
OfHex1-IN-1 exerts its effects by inhibiting the enzyme β-N-acetylhexosaminidase (OfHex1) from Ostrinia furnacalis . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of chitin. Key molecular targets include residues such as Val327 and Trp490, which form hydrogen bonds with the inhibitor .
Comparaison Avec Des Composés Similaires
OfHex1-IN-1 is unique due to its high selectivity and potency against OfHex1. Similar compounds include :
TMG-chitotriomycin: Another potent inhibitor of β-N-acetylhexosaminidase.
NAG-thiazoline: Known for its inhibitory activity against glycosyl hydrolase enzymes.
PUGNAc: A well-known inhibitor of β-N-acetylhexosaminidase enzymes.
These compounds share similar mechanisms of action but differ in their selectivity and potency against various β-N-acetylhexosaminidase enzymes.
Propriétés
Formule moléculaire |
C31H42N4O7S |
|---|---|
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6R)-2-[6-[6-(azepan-1-yl)-1,3-dioxobenzo[de]isoquinolin-2-yl]hexylsulfanyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C31H42N4O7S/c32-31(41)33-25-27(38)26(37)23(18-36)42-30(25)43-17-8-4-3-7-16-35-28(39)20-11-9-10-19-22(34-14-5-1-2-6-15-34)13-12-21(24(19)20)29(35)40/h9-13,23,25-27,30,36-38H,1-8,14-18H2,(H3,32,33,41)/t23-,25-,26-,27-,30+/m1/s1 |
Clé InChI |
OGOOTIYNYPREDH-GNVCQQPKSA-N |
SMILES isomérique |
C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCS[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)N |
SMILES canonique |
C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCSC5C(C(C(C(O5)CO)O)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


